![molecular formula C17H24N4O4S B5859406 N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as NPS-2143, is a potent and selective calcium-sensing receptor (CaSR) antagonist. It was first discovered in 2001 and has since been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
NPS-2143 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of hyperparathyroidism, osteoporosis, and certain types of cancer. In addition, NPS-2143 has been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and heart failure.
Mecanismo De Acción
NPS-2143 exerts its effects by selectively blocking the calcium-sensing receptor (N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide). The N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a G protein-coupled receptor that is widely expressed in various tissues, including the parathyroid gland, kidney, bone, and cardiovascular system. By blocking the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, NPS-2143 inhibits the release of parathyroid hormone, reduces calcium reabsorption in the kidney, and decreases bone resorption. In addition, NPS-2143 has been shown to have direct effects on the cardiovascular system, including vasodilation and inhibition of cardiac hypertrophy.
Biochemical and Physiological Effects:
NPS-2143 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NPS-2143 inhibits the proliferation and migration of cancer cells, induces apoptosis, and decreases the expression of angiogenic factors. In vivo studies have shown that NPS-2143 reduces bone resorption and improves bone mineral density in animal models of osteoporosis. In addition, NPS-2143 has been shown to have direct effects on the cardiovascular system, including vasodilation and inhibition of cardiac hypertrophy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using NPS-2143 in lab experiments is its potency and selectivity for the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide. This allows for precise modulation of N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide activity without affecting other signaling pathways. However, one limitation of using NPS-2143 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on NPS-2143. One area of interest is the development of more potent and selective N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide antagonists for use in clinical settings. Another area of research is the investigation of the role of the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide in various diseases, including cancer, cardiovascular disease, and metabolic disorders. Finally, there is potential for the development of NPS-2143 as a therapeutic agent for the treatment of hyperparathyroidism, osteoporosis, and other related disorders.
Conclusion:
In conclusion, N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, or NPS-2143, is a potent and selective calcium-sensing receptor antagonist that has shown promising results in various fields of medicine. Its mechanism of action involves the selective blocking of the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, which has effects on the parathyroid gland, kidney, bone, and cardiovascular system. NPS-2143 has a range of biochemical and physiological effects and has potential as a therapeutic agent for the treatment of hyperparathyroidism, osteoporosis, and certain types of cancer. Further research is needed to fully understand the potential of NPS-2143 and its role in various diseases.
Métodos De Síntesis
The synthesis of NPS-2143 involves the reaction of 4-(1-pyrrolidinylcarbonyl)-1-piperazine with 4-chlorobenzenesulfonyl chloride, followed by the addition of acetic anhydride. The product is then purified by column chromatography to obtain NPS-2143 as a white solid. The overall yield of the synthesis is approximately 30%.
Propiedades
IUPAC Name |
N-[4-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-14(22)18-15-4-6-16(7-5-15)26(24,25)21-12-10-20(11-13-21)17(23)19-8-2-3-9-19/h4-7H,2-3,8-13H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCDIRRXYXJVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(Pyrrolidine-1-carbonyl)-piperazine-1-sulfonyl]-phenyl}-acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.